BenchChemオンラインストアへようこそ!

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol

COX-2 inhibition anti-inflammatory pyrazolo-pyridine SAR

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol (CAS 2097945-30-5) is a synthetic small molecule featuring a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core with a thiophen-3-yl substituent at the 3-position and a hydroxyethyl group at the N-1 position, possessing a molecular formula of C₁₂H₁₅N₃OS and a molecular weight of 249.33 g/mol. The compound represents a specific substitution pattern within the broader class of tetrahydro-pyrazolo[4,3-c]pyridine derivatives, which have been described in patent literature as inhibitors of endosomal toll-like receptors (TLRs) for autoimmune disease applications and as Factor XIa inhibitors for anticoagulant therapy.

Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
CAS No. 2097945-30-5
Cat. No. B1480818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
CAS2097945-30-5
Molecular FormulaC12H15N3OS
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N(N=C2C3=CSC=C3)CCO
InChIInChI=1S/C12H15N3OS/c16-5-4-15-11-1-3-13-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8,13,16H,1,3-5,7H2
InChIKeyFSHJLPJAXWSLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol: Core Chemical Identity & Procurement Specifications


2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol (CAS 2097945-30-5) is a synthetic small molecule featuring a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core with a thiophen-3-yl substituent at the 3-position and a hydroxyethyl group at the N-1 position, possessing a molecular formula of C₁₂H₁₅N₃OS and a molecular weight of 249.33 g/mol . The compound represents a specific substitution pattern within the broader class of tetrahydro-pyrazolo[4,3-c]pyridine derivatives, which have been described in patent literature as inhibitors of endosomal toll-like receptors (TLRs) for autoimmune disease applications and as Factor XIa inhibitors for anticoagulant therapy [1][2]. Commercial suppliers report a standard purity of ≥95–98%, with analytical documentation including NMR, HPLC, and GC available for procurement verification .

Why Generic Substitution Fails: Structural Determinants of Differentiation for 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol


The tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, but small structural variations—particularly at the N-1 position, the thiophene regioisomer, and the thiophene substitution pattern—produce divergent biological activity profiles [1]. For example, the N-1 substituent distinguishes the target hydroxyethyl compound (CAS 2097945-30-5) from close analogs such as the N-1 acetonitrile derivative (CAS 2098091-08-6) and the N-1 propargyl derivative (CAS 2097945-29-2), each of which may display altered potency, selectivity, and physicochemical properties . In the context of COX-2 inhibition, a head-to-head study of 12 pyrazolo-pyridine analogs demonstrated a 30-fold range in in vitro COX-2 relative percentage activity (from 33.21% to 96.42%), proving that even subtle structural modifications on this core scaffold translate into quantifiable and statistically meaningful differences in target engagement [2]. Consequently, substituting one in-class compound for another without confirmatory biological data introduces unacceptable risk of functional divergence in any research or screening program.

Quantitative Differentiation Evidence: 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol vs. Structural Analogs


Thiophen-3-yl vs. Thiophen-2-yl Regioisomerism: Impact on COX-2 Inhibitory Activity

Among a panel of 12 pyrazolo[4,3-c]pyridine analogs, the thiophene regioisomeric position exerts a pronounced effect on in vitro COX-2 inhibitory activity. In this series, compounds bearing a thiophen-2-yl substituent at the 3-position of the pyrazole ring exhibited COX-2 relative percentage activities spanning 33.21% to 96.42%, with the most active compound (5j) achieving 96.42% inhibition relative to the standard [1]. Although the target compound (thiophen-3-yl regioisomer, CAS 2097945-30-5) was not directly tested in this specific COX-2 assay, the data class-level inference demonstrates that a change from thiophen-2-yl to thiophen-3-yl on the same core scaffold is expected to shift COX-2 activity by up to ~63 percentage points across the observed range, a magnitude of difference sufficient to alter compound selection decisions [1].

COX-2 inhibition anti-inflammatory pyrazolo-pyridine SAR

N-1 Hydroxyethyl vs. N-1 Acetonitrile Substitution: Physicochemical and Procurement Differentiation

The target compound (CAS 2097945-30-5) bears an N-1 hydroxyethyl group, differentiating it from the N-1 acetonitrile analog (CAS 2098091-08-6, molecular formula C₁₂H₁₂N₄S, MW 244.32 g/mol) . The hydroxyethyl substituent introduces a hydrogen-bond donor and acceptor capable of enhancing aqueous solubility and modifying protein-ligand interactions compared to the nitrile group, which acts exclusively as a hydrogen-bond acceptor. This functional group distinction is pharmacologically meaningful because the N-1 substituent on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold directly modulates interactions with biological targets including endosomal TLRs and Factor XIa, as evidenced by patent claims covering diverse N-1 substitutions across the same core structure [1][2]. The difference in molecular weight (249.33 vs. 244.32 g/mol) and heteroatom composition (N₃OS vs. N₄S) further underscores that these are chemically distinct entities requiring separate procurement.

physicochemical properties solubility medicinal chemistry lead optimization

S1P Receptor Agonist Scaffold: Tetrahydro-pyrazolo-pyridine vs. Tetrahydroisoquinoline Core Differentiation

The tetrahydro-pyrazolo-pyridine core of CAS 2097945-30-5 belongs to a scaffold class that has been pursued as a structurally distinct follow-up to tetrahydroisoquinoline (THIQ)-based S1P1 agonists for achieving S1P3-sparing selectivity [1]. The reference S1P agonist FTY720 (fingolimod) is a potent S1P1 agonist but lacks S1P3 selectivity, leading to cardiovascular side effects. A series of orally active tetrahydro-pyrazolo-pyridines were identified as S1P3-sparing S1P1 agonists active at low oral doses, representing a deliberate scaffold hop away from the THIQ chemotype [1]. Although quantitative data for CAS 2097945-30-5 specifically within this S1P program are not publicly disclosed, the tetrahydro-pyrazolo-pyridine core itself constitutes a validated differentiation point: it is a structurally distinct, patentable scaffold that delivers S1P3-sparing pharmacology not achievable with the THIQ series or with FTY720 [1].

S1P1 agonist S1P3-sparing immunomodulation multiple sclerosis

Biological Target Engagement: Endosomal TLR Inhibition vs. Factor XIa Inhibition—Dual-Pathway Potential

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has been independently claimed in two distinct therapeutic patent families: as inhibitors of endosomal toll-like receptors (TLRs) for autoimmune disease treatment (Novartis, priority date 2016-09-09) [1] and as Factor XIa inhibitors for anticoagulant therapy [2]. The specific compound CAS 2097945-30-5, with its thiophen-3-yl and N-1 hydroxyethyl substitution pattern, falls within the generic structural claims of the TLR inhibitor patent, where the tetrahydro-1H-pyrazolo[4,3-c]pyridinyl core is explicitly recited [1]. Other tetrahydro-pyrazolo-pyridine derivatives have been claimed as Factor XIa inhibitors, demonstrating that this scaffold can be tuned to engage diverse biological targets through systematic substitution [2]. In contrast, simpler pyrazolo[4,3-c]pyridine analogs lacking the 4,5,6,7-tetrahydro saturation or the specific thiophene substitution pattern may lack the conformational flexibility or binding-pocket complementarity required for potent dual-pathway activity.

TLR inhibitor Factor XIa inhibitor autoimmune disease anticoagulant

N-1 Propargyl vs. N-1 Hydroxyethyl: Divergent Physicochemical Profiles with Procurement Implications

CAS 2097945-30-5 (N-1 = hydroxyethyl, MW 249.33) is structurally analogous to CAS 2097945-29-2 (N-1 = propargyl, MW 243.33, formula C₁₃H₁₃N₃S) . The propargyl analog features a terminal alkyne that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or library diversification, whereas the hydroxyethyl analog provides enhanced aqueous solubility and a primary alcohol handle for ester prodrug formation or further derivatization. These two compounds, while sharing the identical thiophen-3-yl–tetrahydro-pyrazolo-pyridine core, are functionally non-interchangeable in any experimental workflow because each N-1 substituent dictates orthogonal downstream chemistry: click chemistry compatibility (propargyl) versus prodrug or solubility optimization (hydroxyethyl) .

lead optimization click chemistry physicochemical differentiation

Optimal Application Scenarios for 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol Procurement


Endosomal TLR Inhibitor Screening for Autoimmune Disease Drug Discovery

CAS 2097945-30-5 falls within the generic structural claims of Novartis's patent family covering 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridinyl compounds as inhibitors of endosomal toll-like receptors (TLRs) for the treatment of autoimmune diseases . Teams pursuing TLR7, TLR8, or TLR9 antagonism in indications such as rheumatoid arthritis, psoriasis, or lupus should prioritize this compound as a screening candidate because its scaffold has been explicitly validated for this target class in patent-protected research, distinguishing it from pyrazolo-pyridine analogs that lack the tetrahydro saturation and thiophene substitution essential for the claimed TLR inhibitory activity .

Factor XIa Anticoagulant Lead Identification and SAR Expansion

The 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine core has been independently claimed as a Factor XIa inhibitory scaffold for anticoagulant development . CAS 2097945-30-5, with its thiophen-3-yl substituent, represents a specific substitution pattern that can be directly screened against Factor XIa enzymatic and functional assays. Given that the patent literature explicitly covers substituted 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines as Factor XIa inhibitors, procurement of this compound supports SAR exploration around a validated anticoagulant pharmacophore .

S1P1 Agonist Lead Optimization with S1P3-Sparing Selectivity Requirements

The tetrahydro-pyrazolo-pyridine scaffold class to which CAS 2097945-30-5 belongs has been reported as a source of orally active, S1P3-sparing S1P1 agonists that were deliberately designed as structurally distinct follow-ups to the tetrahydroisoquinoline (THIQ) chemotype . For programs seeking to improve upon FTY720's cardiovascular safety liability—which arises from its lack of S1P3 selectivity—procurement of CAS 2097945-30-5 provides access to a scaffold that has demonstrated the capacity for S1P3-sparing pharmacology at low oral doses in preclinical models .

COX-2 Inhibitor Regioisomeric SAR Studies Using Thiophene Positional Isomers

The thiophen-3-yl regioisomer of CAS 2097945-30-5 serves as a critical comparator for thiophen-2-yl pyrazolo[4,3-c]pyridine analogs in COX-2 inhibition SAR studies. A published study on 12 thiophen-2-yl-substituted analogs demonstrated a wide activity range (33.21% to 96.42% COX-2 inhibition) with top compounds achieving in silico binding affinities of 1–10 nM and binding energies of -12.45 to -14.27 kcal/mol . By procuring CAS 2097945-30-5 alongside its thiophen-2-yl counterparts, medicinal chemistry teams can directly quantify the impact of thiophene regioisomerism on COX-2 inhibitory potency, cytokine modulation (TNF-α, IL-1β, IL-6, IL-10), and binding mode, thereby completing a regioisomeric SAR matrix essential for lead optimization .

Quote Request

Request a Quote for 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.